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Abstract
Triletide is a synthetic tripeptide with the IUPAC name N-(N-(N-ACETYL-3-PHENYL-L-

ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER.[1][2] Classified as an anti-

ulcer agent, it is suggested to function by enhancing the cytoprotective mechanisms of the

gastric mucosa.[3] This document provides a comprehensive overview of the chemical

structure, physicochemical properties, and purported mechanism of action of Triletide. It

includes detailed experimental protocols for its synthesis and for the evaluation of its anti-ulcer

activity, presented in a format intended to be a valuable resource for researchers in drug

discovery and development.

Chemical Structure and Physicochemical Properties
Triletide is a tripeptide composed of N-acetyl-L-phenylalanine, L-phenylalanine, and L-

histidine, with the C-terminus esterified as a methyl ester.

Chemical Structure
IUPAC Name: N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-

HISTIDINE, METHYL ESTER[1][2]

Molecular Formula: C₂₇H₃₁N₅O₅[1][2]
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Molecular Weight: 505.57 g/mol [1][2]

CAS Number: 62087-96-1[2]

SMILES: CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--

C(=O)OC[1]

InChI Key: ZHAGGRWTJXROKV-HJOGWXRNSA-N[1]

Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of Triletide
is not readily available in the public domain. However, based on its chemical structure, certain

properties can be predicted. The presence of two phenyl groups contributes to its

hydrophobicity, while the histidine imidazole ring and the peptide backbone provide sites for

hydrogen bonding and potential protonation. The N-acetylation and C-terminal methyl

esterification remove the terminal charges, which may influence its solubility and membrane

permeability.

Table 1: Physicochemical and Pharmacokinetic Properties of Triletide

Property Value Reference/Comment

Molecular Formula C₂₇H₃₁N₅O₅ [1][2]

Molecular Weight 505.57 g/mol [1][2]

Oral Absorption Lag Time 0.3 hours [4]

Time to Peak Blood

Concentration
1.1 to 1.3 hours [4]

Distribution Half-Life ~1 hour [4]

Elimination Half-Life ~5 hours [4]

Metabolism

Metabolized to desmethyl,

desacetyl, desmethyl-

desacetyl, and hydroxylated

derivatives.

[4]
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Mechanism of Action: Gastric Cytoprotection
The anti-ulcer activity of Triletide is attributed to its ability to enhance the mucosal defense

mechanisms, a concept known as gastric cytoprotection.[3] This process involves the

protection of gastric mucosal cells from damage by necrotizing agents, independent of acid

neutralization. The likely mechanism of Triletide's cytoprotective effect involves the modulation

of endogenous protective pathways, such as those involving prostaglandins and sulfhydryl

compounds.

Putative Signaling Pathway
The cytoprotective effects in the gastric mucosa are mediated by a complex interplay of

signaling molecules. Prostaglandins, particularly PGE₂, play a crucial role by stimulating the

secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting apoptosis in

gastric mucosal cells.[1][5] Endogenous sulfhydryl compounds also contribute to mucosal

defense.[6] While the direct interaction of Triletide with these pathways has not been explicitly

demonstrated, its classification as a cytoprotective agent strongly suggests its involvement in

modulating these signaling cascades.
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Putative signaling pathway of Triletide's cytoprotective action.

Experimental Protocols
Synthesis of Triletide
The synthesis of Triletide (N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-

HISTIDINE, METHYL ESTER) can be achieved through solid-phase peptide synthesis (SPPS)

using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of Triletide
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Start: Fmoc-His(Trt)-Wang resin

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. Coupling
(Fmoc-Phe-OH, HBTU, DIPEA in DMF)

3. Fmoc Deprotection
(20% Piperidine in DMF)

4. Coupling
(Fmoc-Phe-OH, HBTU, DIPEA in DMF)

5. Fmoc Deprotection
(20% Piperidine in DMF)

6. N-terminal Acetylation
(Acetic Anhydride, DIPEA in DMF)

7. Cleavage and Deprotection
(TFA/TIS/H₂O)

8. Purification
(Reverse-Phase HPLC)

End: Characterization
(Mass Spectrometry, NMR)

Click to download full resolution via product page

Solid-phase synthesis workflow for Triletide.
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Materials:

Fmoc-His(Trt)-Wang resin

Fmoc-Phe-OH

N,N'-Diisopropylethylamine (DIPEA)

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

Piperidine

N,N-Dimethylformamide (DMF)

Acetic anhydride

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water

Acetonitrile (ACN)

Reverse-phase HPLC system

Mass spectrometer

NMR spectrometer

Procedure:

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a

second treatment for 15 minutes to remove the Fmoc protecting group from the histidine

residue. Wash the resin thoroughly with DMF.
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First Coupling (Phenylalanine): In a separate vessel, activate Fmoc-Phe-OH (3 eq.) with

HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the

deprotected resin and agitate for 2 hours. Wash the resin with DMF.

Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added

phenylalanine.

Second Coupling (Phenylalanine): Repeat step 3 to couple the second phenylalanine

residue.

Third Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal phenylalanine.

N-terminal Acetylation: Treat the deprotected resin with a solution of acetic anhydride (10

eq.) and DIPEA (10 eq.) in DMF for 30 minutes to acetylate the N-terminus. Wash the resin

with DMF and then with dichloromethane (DCM).

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O

(95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain

protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and NMR.

Evaluation of Anti-Ulcer Activity
The anti-ulcer activity of Triletide can be evaluated using established in vivo models of gastric

ulceration.

3.2.1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective activity of a compound.

Materials:

Male Wistar rats (180-220 g)
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Triletide

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

Absolute ethanol

Dissecting microscope

Procedure:

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to

water.

Dosing: Administer Triletide orally at various doses (e.g., 10, 30, 100 mg/kg) to different

groups of rats. Administer the vehicle to the control group.

Ulcer Induction: One hour after the administration of Triletide or vehicle, orally administer 1

mL of absolute ethanol to each rat.

Evaluation: One hour after ethanol administration, euthanize the rats and dissect their

stomachs. Open the stomachs along the greater curvature and rinse with saline.

Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score

the ulcers based on their number and severity. The ulcer index can be calculated, and the

percentage of inhibition by Triletide can be determined.

3.2.2. In Vitro H⁺/K⁺-ATPase Inhibition Assay

While Triletide is thought to be cytoprotective rather than an acid suppressant, this assay can

be used to rule out any direct inhibitory effect on the proton pump.

Materials:

H⁺/K⁺-ATPase enriched microsomes (from rabbit or porcine gastric mucosa)

ATP

Assay buffer (containing MgCl₂, KCl, and a buffer like Tris-HCl)
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Triletide

Positive control (e.g., omeprazole)

Phosphate detection reagent (e.g., Malachite green)

Procedure:

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, H⁺/K⁺-ATPase

microsomes, and various concentrations of Triletide or omeprazole.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

Termination and Measurement: Stop the reaction and measure the amount of inorganic

phosphate released from ATP hydrolysis using a colorimetric method.

Analysis: Calculate the percentage of inhibition of H⁺/K⁺-ATPase activity by Triletide
compared to the control.

Conclusion
Triletide is a synthetic tripeptide with demonstrated anti-ulcer properties, likely mediated

through the enhancement of gastric mucosal defense mechanisms. Its chemical structure is

well-defined, although a detailed experimental characterization of its physicochemical

properties is still needed. The proposed mechanism of action centers on cytoprotection,

potentially involving the modulation of prostaglandin and sulfhydryl pathways. The provided

experimental protocols for synthesis and bioactivity evaluation offer a framework for further

investigation and development of Triletide and related compounds as therapeutic agents for

peptic ulcer disease. Further research is warranted to elucidate the precise molecular targets

and signaling pathways involved in its cytoprotective effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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